molecular formula C22H19N3O3S2 B11583474 2-oxo-2-(10H-phenothiazin-10-yl)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B11583474
M. Wt: 437.5 g/mol
InChI Key: GRZXZMDMXIISII-UHFFFAOYSA-N
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Description

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that features a phenothiazine moiety and a pyrimidine derivative. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties . The incorporation of a pyrimidine derivative further enhances the compound’s potential for various medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the following steps:

    Formation of the Phenothiazine Derivative: The phenothiazine moiety is synthesized through the cyclization of diphenylamine with sulfur.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide.

    Formation of the Pyrimidine Derivative: The pyrimidine derivative is synthesized through the condensation of appropriate aldehydes and amines.

    Coupling Reaction: The phenothiazine derivative and the pyrimidine derivative are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine moiety to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antimalarial agent.

    Medicine: Investigated for its anticancer and antipsychotic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.

    Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.

    Antipsychotic Activity: The phenothiazine moiety is known to interact with dopamine receptors, which may contribute to its antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETIC ACID: Similar pyrimidine derivative but lacks the phenothiazine moiety.

    10H-PHENOTHIAZINE-10-YL ETHYL ACETATE: Similar phenothiazine derivative but lacks the pyrimidine moiety.

Biological Activity

2-oxo-2-(10H-phenothiazin-10-yl)ethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H16N2O4S2
Molar Mass448.51 g/mol
Density1.50 g/cm³ (predicted)
Boiling Point700.2 °C (predicted)
pKa0.75 (predicted)

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Phenothiazine derivatives are known for their antioxidant properties, which help in reducing oxidative stress in cells. This activity is critical in preventing cellular damage and may contribute to protective effects against various diseases .
  • Antimicrobial Effects : Initial studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This effect is likely due to the disruption of microbial cell membranes or interference with metabolic pathways .
  • Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in specific cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Pharmacological Studies

A review of pharmacological studies reveals promising results regarding the efficacy of this compound:

Case Study: Anticancer Activity

In a study involving various cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated that it significantly reduced cell viability in breast cancer and leukemia cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable zone of inhibition, suggesting its potential as an antimicrobial agent .

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C22H19N3O3S2/c1-14-11-15(2)24-22(23-14)29-13-21(27)28-12-20(26)25-16-7-3-5-9-18(16)30-19-10-6-4-8-17(19)25/h3-11H,12-13H2,1-2H3

InChI Key

GRZXZMDMXIISII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C

Origin of Product

United States

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